1-(prop-2-yn-1-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(prop-2-yn-1-yl)piperidin-4-ol is a chemical compound belonging to the piperidine family, characterized by a piperidine ring substituted with a propargyl group at the nitrogen atom and a hydroxyl group at the fourth carbon atom
Mechanism of Action
Target of Action
The primary target of the compound 1-(prop-2-yn-1-yl)piperidin-4-ol is the chemokine receptor CCR5 . CCR5, a seven transmembrane G-protein coupled receptor, plays an essential role in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering the cell .
Result of Action
The molecular effect of this compound’s action is the blockade of the CCR5 receptor . This blockade prevents the entry of HIV-1 into the cell . The cellular effect is the potential prevention of HIV-1 infection .
Biochemical Analysis
Biochemical Properties
1-Propargylpiperidin-4-ol has been found to interact with various biomolecules. It has been reported that this compound has potential for the treatment of HIV . The compound has been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .
Cellular Effects
The cellular effects of 1-Propargylpiperidin-4-ol are primarily related to its antagonistic activities on the CCR5 chemokine receptor . This receptor is an essential co-receptor in the process of HIV-1 entry .
Molecular Mechanism
The molecular mechanism of 1-Propargylpiperidin-4-ol involves its interaction with the CCR5 receptor. It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(prop-2-yn-1-yl)piperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of piperidine with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(prop-2-yn-1-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Piperidin-4-one derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidines.
Scientific Research Applications
Comparison with Similar Compounds
Piperidine: A basic structure without the propargyl and hydroxyl groups.
Piperidin-4-ol: Lacks the propargyl group but contains the hydroxyl group.
Propargylamine: Contains the propargyl group but lacks the piperidine ring.
Uniqueness: 1-(prop-2-yn-1-yl)piperidin-4-ol is unique due to the presence of both the propargyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and potential therapeutic uses .
Properties
IUPAC Name |
1-prop-2-ynylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h1,8,10H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUZTHSDJADUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23003-05-6 |
Source
|
Record name | 1-(prop-2-yn-1-yl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.